Martinomycin

Vue d'ensemble

Description

La martinomycine est un antibiotique polyéther produit par la bactérie Streptomyces salvialis. Elle présente une activité antibactérienne significative contre les bactéries Gram-positives, notamment Staphylococcus aureus, Streptococcus pneumoniae et Enterococcus faecalis .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La martinomycine est principalement obtenue par des procédés de fermentation impliquant la bactérie Streptomyces salvialis. Le bouillon de fermentation est extrait avec de l'acétate d'éthyle, puis purifié par filtration sur gel et chromatographie sur couche mince . La structure de la martinomycine est ensuite élucidée à l'aide de techniques telles que la spectrométrie de masse à thermovaporisation, la spectrométrie de masse par bombardement d'atomes rapides et la spectrométrie de résonance magnétique nucléaire .

Méthodes de production industrielle : La production industrielle de martinomycine implique une fermentation à grande échelle de Streptomyces salvialis dans des conditions contrôlées. Le processus de fermentation est optimisé pour maximiser le rendement, et le composé est ensuite extrait et purifié à l'aide de techniques industrielles standard .

Analyse Des Réactions Chimiques

Types de réactions : La martinomycine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés antibactériennes ou pour étudier son mécanisme d'action .

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder la martinomycine.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire la martinomycine.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la martinomycine peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la recherche scientifique

La martinomycine a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

La martinomycine exerce ses effets antibactériens en perturbant la membrane cellulaire des bactéries Gram-positives. Elle se lie à la membrane cellulaire bactérienne, provoquant un déséquilibre ionique et conduisant finalement à la mort cellulaire . Les cibles moléculaires de la martinomycine comprennent les protéines membranaires et les canaux ioniques, qui sont essentiels pour maintenir l'homéostasie cellulaire .

Composés similaires :

Monensine : Un autre antibiotique polyéther ayant des propriétés antibactériennes similaires.

Salinomycine : Connue pour son activité contre les bactéries Gram-positives et son utilisation en médecine vétérinaire.

Lasalocide : Utilisé comme agent antibactérien et anticoccidien dans l'alimentation animale.

Unicité : La martinomycine est unique en raison de sa structure spécifique et du spectre de bactéries qu'elle cible.

Applications De Recherche Scientifique

Scientific Research Applications of Polyether Antibiotics

Polyether antibiotics have demonstrated diverse biological activities, including anticancer properties . Several studies highlight their potential in cancer research:

- Monensin: This antibiotic has shown anti-proliferative activity against prostate cancer by inducing apoptosis through increased oxidative stress and reduced mRNA . It also enhances the cytotoxicity of immunotoxins against tumor cells and reduces the efflux of doxorubicin in multidrug-resistant cells .

- Lasalocid Acid: Lasalocid acid has shown higher cytotoxic activity against cancer cells, such as human colon adenocarcinoma, human lung microvascular endothelial, human breast adenocarcinoma, human lung adenocarcinoma cell, murine leukemia, and murine embryonic fibroblast cell lines, and lower activity against normal cell lines compared to cisplatin .

- Salinomycin: Research indicates that salinomycin is more effective against breast cancer stem cells compared to Taxol, a commonly used cytostatic drug . It can induce apoptosis in leukemic cells without harming normal cells and has shown activity against chemo-resistant cancer stem cells . Salinomycin also induces apoptosis by inhibiting the Wnt signaling pathway in chronic lymphocytic leukemia and has demonstrated cytotoxic activity against human colon cancer cell lines compared to oxaliplatin .

Mécanisme D'action

Martinomycin exerts its antibacterial effects by disrupting the cell membrane of Gram-positive bacteria. It binds to the bacterial cell membrane, causing ion imbalance and ultimately leading to cell death . The molecular targets of this compound include membrane-bound proteins and ion channels, which are crucial for maintaining cellular homeostasis .

Comparaison Avec Des Composés Similaires

Monensin: Another polyether antibiotic with similar antibacterial properties.

Salinomycin: Known for its activity against Gram-positive bacteria and its use in veterinary medicine.

Lasalocid: Used as an antibacterial and anticoccidial agent in animal feed.

Uniqueness: Martinomycin is unique due to its specific structure and the spectrum of bacteria it targets.

Activité Biologique

Martinomycin is a polyether antibiotic produced by the actinomycete culture LL-D37187, which has been identified as a novel species of Streptomyces named Streptomyces salvialis. This compound exhibits significant biological activity, particularly against certain Gram-positive bacteria and pests like the Southern Army Worm (Spodoptera eridania) .

Antimicrobial Properties

This compound has been primarily studied for its antimicrobial properties. The following table summarizes its activity against various microorganisms:

| Microorganism | Type | Sensitivity |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Sensitive |

| Bacillus subtilis | Gram-positive bacteria | Sensitive |

| Escherichia coli | Gram-negative bacteria | Resistant |

| Pseudomonas aeruginosa | Gram-negative bacteria | Resistant |

Research indicates that this compound is particularly effective against several strains of Gram-positive bacteria, which are often implicated in human infections. However, it shows limited efficacy against Gram-negative bacteria, which may be attributed to their outer membrane acting as a barrier to antibiotic penetration .

Insecticidal Activity

In addition to its antibacterial properties, this compound has demonstrated insecticidal effects, particularly against the Southern Army Worm. In laboratory settings, this compound exhibited a lethal dose (LD50) that was significantly lower than many conventional insecticides, indicating its potential use as a biopesticide in agricultural applications .

The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interfere with bacterial cell wall synthesis and disrupt cellular functions in susceptible organisms. This interference leads to cell lysis and death in sensitive bacterial strains .

Comparative Analysis with Other Antibiotics

To provide context for this compound's effectiveness, a comparative analysis with other antibiotics is shown below:

| Antibiotic | Class | Activity Against Gram-Positive | Activity Against Gram-Negative |

|---|---|---|---|

| This compound | Polyether antibiotic | High | Low |

| Penicillin | Beta-lactam | High | Moderate |

| Vancomycin | Glycopeptide | Very High | None |

| Gentamicin | Aminoglycoside | Moderate | High |

This table illustrates that while this compound is highly effective against Gram-positive bacteria, other antibiotics may offer broader activity profiles.

Agricultural Application

A case study conducted in agricultural settings evaluated the effectiveness of this compound as a biopesticide. Field trials showed that crops treated with this compound had a significantly lower incidence of pest damage compared to untreated controls. The results indicated a reduction in pest populations by up to 70%, showcasing its potential utility in integrated pest management strategies .

Clinical Implications

While primarily known for its agricultural applications, research into the clinical implications of this compound is ongoing. Preliminary studies suggest potential uses in treating infections caused by resistant Gram-positive bacteria, although further clinical trials are necessary to establish safety and efficacy in humans .

Propriétés

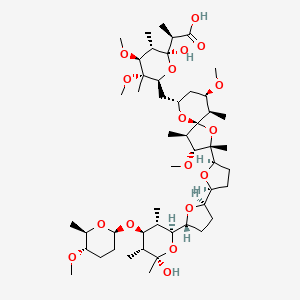

IUPAC Name |

(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H84O17/c1-24-40(62-39-21-19-32(54-11)30(7)59-39)26(3)47(10,52)65-41(24)35-17-16-33(60-35)34-18-20-37(61-34)46(9)43(57-14)28(5)49(66-46)25(2)36(55-12)22-31(63-49)23-38-45(8,58-15)42(56-13)27(4)48(53,64-38)29(6)44(50)51/h24-43,52-53H,16-23H2,1-15H3,(H,50,51)/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36+,37+,38-,39-,40-,41-,42-,43+,45-,46+,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAPPZHHJMCDEJ-JXBMCXTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@]([C@@H]([C@H]1O[C@H]2CC[C@@H]([C@H](O2)C)OC)C)(C)O)[C@H]3CC[C@@H](O3)[C@@H]4CC[C@@H](O4)[C@@]5([C@@H]([C@H]([C@@]6(O5)[C@@H]([C@@H](C[C@H](O6)C[C@H]7[C@]([C@H]([C@@H]([C@](O7)([C@@H](C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H84O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

945.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.